Bromoacetone

Description

Properties

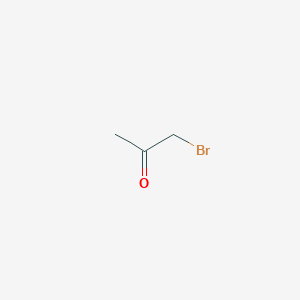

IUPAC Name |

1-bromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFAIAKCILWQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060507 | |

| Record name | Bromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT. | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °F (USCG, 1999), 51.1 °C | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol, ether, and acetone, Solubility in water: poor | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63 | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.75 (Air = 1) | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1 | |

| Record name | Bromoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid; rapidly becomes violet even in absence of air | |

CAS No. |

598-31-2 | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bromoacetone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Bromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O8L0EWR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-33.7 °F (USCG, 1999), -36.5 °C | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Bromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetone (CH₃COCH₂Br) is a versatile bifunctional reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and reactivity. Key applications, particularly in the synthesis of heterocyclic compounds relevant to drug discovery, are discussed in detail. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and a representative reaction, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Properties

Bromoacetone is an α-haloketone, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement confers a unique reactivity profile, with the bromine atom being highly susceptible to nucleophilic substitution and the carbonyl group participating in a variety of classical ketone reactions.

Physical and Chemical Properties

Quantitative data for bromoacetone are summarized in the tables below for easy reference.

Table 1: Physical Properties of Bromoacetone

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO | [1] |

| Molecular Weight | 136.98 g/mol | [1] |

| Appearance | Colorless to yellowish liquid; turns violet on standing | [1] |

| Melting Point | -36.5 °C | [1] |

| Boiling Point | 137-138 °C at 760 mmHg | [1] |

| Density | 1.634 g/cm³ at 20 °C | [1] |

| Refractive Index (n_D) | 1.4697 at 15 °C | |

| Flash Point | 51 °C (124 °F) | [1] |

| Vapor Pressure | 9 mmHg at 20 °C |

Table 2: Solubility and Spectroscopic Data of Bromoacetone

| Property | Details | Reference(s) |

| Solubility | Soluble in acetone, ethanol, ether, and benzene. Slightly soluble in water. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.37 (s, 3H, CH₃), δ 3.97 (s, 2H, CH₂Br) | [2] |

| IR (liquid film) | ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-Br stretch) | [3] |

| Mass Spectrum (EI) | m/z 136/138 (M⁺, Br isotopes), 93/95 ([M-CH₃CO]⁺), 43 (CH₃CO⁺, base peak) | [4] |

Synthesis and Purification

Bromoacetone is typically synthesized by the acid-catalyzed bromination of acetone. The reaction proceeds through an enol or enolate intermediate, which then undergoes electrophilic attack by bromine. Careful control of reaction conditions is necessary to minimize the formation of polybrominated byproducts.

Experimental Protocol: Synthesis of Bromoacetone

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.88 (1943).[5]

Materials:

-

Acetone (500 cc, c.p.)

-

Glacial acetic acid (372 cc)

-

Bromine (354 cc, 7.3 moles)

-

Anhydrous sodium carbonate

-

Anhydrous calcium chloride

-

Water

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

-

Heat the mixture in a water bath to 70–80 °C, such that the internal temperature is approximately 65 °C.

-

Slowly add 354 cc of bromine through the dropping funnel over a period of 1-2 hours. Regulate the addition to prevent the accumulation of unreacted bromine.

-

Continue stirring until the solution is decolorized, which typically takes about 20 minutes after the bromine addition is complete.

-

Cool the reaction mixture to 10 °C and neutralize it with solid anhydrous sodium carbonate until it is neutral to Congo red.

-

Separate the resulting oil using a separatory funnel and dry it with anhydrous calcium chloride.

-

Fractionally distill the dried oil under reduced pressure. Collect the fraction boiling at 38–48 °C/13 mm Hg. For a purer product, refractionate and collect the fraction boiling at 40–42 °C/13 mm Hg.

Yield: 400–480 g (43–51% of the theoretical amount).

Reactivity and Applications in Drug Development

The synthetic utility of bromoacetone stems from its ability to act as a potent electrophile at the α-carbon, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity is central to its use in constructing various heterocyclic systems, many of which are scaffolds for biologically active molecules.

Hantzsch Thiazole Synthesis

A prominent application of bromoacetone is in the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives. The reaction involves the condensation of an α-haloketone (bromoacetone) with a thioamide (e.g., thiourea).

Mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic α-carbon of bromoacetone, displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a standard procedure for the Hantzsch synthesis.[6]

Materials:

-

Bromoacetone (1 mole)

-

Thiourea (1 mole)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

Dissolve thiourea (1 mole) in ethanol in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add bromoacetone (1 mole) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture to room temperature and then pour it into a beaker containing a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-methylthiazole.

Role in the Synthesis of Bioactive Molecules

While direct incorporation of bromoacetone into final drug structures is uncommon due to its reactivity and toxicity, it serves as a crucial building block for synthesizing heterocyclic cores found in various pharmaceuticals. The thiazole ring, for instance, is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. However, specific examples of blockbuster drugs synthesized directly from bromoacetone are not readily found in public literature, likely due to the proprietary nature of drug manufacturing processes. Its utility lies more in the early-stage synthesis and derivatization of compound libraries for drug discovery.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of bromoacetone is relatively simple and characteristic.[2]

-

A singlet at approximately 2.37 ppm is assigned to the three protons of the methyl group (CH₃). The chemical shift is in the expected region for a methyl ketone.

-

A singlet at approximately 3.97 ppm is assigned to the two protons of the bromomethyl group (CH₂Br). The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of bromoacetone displays key absorptions that confirm its functional groups.[3]

-

A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone.

-

An absorption in the region of 1250 cm⁻¹ can be attributed to the C-Br stretching vibration.

-

C-H stretching and bending vibrations are also present in their expected regions.

Mass Spectrometry

The electron ionization (EI) mass spectrum of bromoacetone shows a characteristic fragmentation pattern.[4]

-

The molecular ion peak appears as a doublet at m/z 136 and 138, with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

The base peak is typically observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

-

Another significant fragment is seen at m/z 93 and 95, resulting from the loss of the acetyl group ([M-CH₃CO]⁺).

Biological Activity and Toxicology

Lachrymatory Action

Bromoacetone is a potent lachrymator, causing severe irritation to the eyes and respiratory tract. Its mechanism of action involves the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[7]

Mechanism of Lachrymatory Action: Bromoacetone is a reactive electrophile that can covalently modify nucleophilic amino acid residues, particularly cysteine, on the TRPA1 channel. This modification induces a conformational change in the channel, leading to its opening and the influx of cations, which in turn depolarizes the neuron and elicits a pain signal.[8][9]

Safety and Handling

Bromoacetone is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its instability, it is often stabilized with magnesium oxide or calcium carbonate for storage.

Conclusion

Bromoacetone is a valuable and highly reactive reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a variety of molecular scaffolds, most notably thiazoles via the Hantzsch synthesis. While its direct application in final drug products is limited by its toxicity, its role as a precursor to important heterocyclic cores underscores its significance in medicinal chemistry and drug development. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research setting.

References

- 1. Bromoacetone - Wikipedia [en.wikipedia.org]

- 2. BROMOACETONE(598-31-2) 1H NMR spectrum [chemicalbook.com]

- 3. BROMOACETONE(598-31-2) IR Spectrum [m.chemicalbook.com]

- 4. Bromoacetone [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]

Bromoacetone Synthesis: A Technical Guide to Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the synthesis of bromoacetone (CH₃COCH₂Br), a versatile reagent in organic synthesis. It details the core reaction mechanisms, presents quantitative data from established experimental protocols, and outlines the necessary safety precautions for handling this potent lachrymatory agent.

Core Synthesis Mechanisms: Acid vs. Base Catalysis

The primary method for synthesizing bromoacetone is the electrophilic alpha-substitution of acetone with bromine.[1][2] This reaction can be catalyzed by either an acid or a base, which proceeds through different intermediates—an enol in the case of acid catalysis and an enolate for base catalysis.

Acid-Catalyzed Bromination

In acidic conditions, the reaction proceeds through an enol intermediate. This is the preferred method for synthesizing monobrominated ketones because the rate-determining step is the formation of the enol.[3][4] The introduction of the first bromine atom is deactivating, which hinders further enolization and subsequent polybromination.[4] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration.[3][5]

The mechanism involves the following steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., H⁺) to form an oxonium ion.

-

Enol Formation: A base (like water or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of a neutral enol intermediate. This is the slow, rate-determining step.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).

-

Deprotonation: The resulting protonated carbonyl is deprotonated by a base to yield the final product, bromoacetone, and regenerate the acid catalyst.

Base-Catalyzed Bromination and the Haloform Reaction

Under basic conditions, a proton is removed from the alpha-carbon to form a highly reactive enolate ion. While this reaction is possible, it is difficult to control and typically leads to polybrominated products.[1][2] The electron-withdrawing effect of the first bromine atom makes the remaining alpha-hydrogens even more acidic, promoting rapid further halogenation. This ultimately results in the formation of tribromoacetone, which then undergoes nucleophilic attack by a hydroxide ion, leading to the haloform reaction to produce bromoform (CHBr₃) and an acetate salt.[2] For this reason, base-catalyzed halogenation is generally not a practical method for preparing monohalo ketones.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of bromoacetone have been documented. The procedure detailed in Organic Syntheses is a well-established and frequently cited method.[6]

Detailed Experimental Protocol (Acid-Catalyzed)

This protocol is adapted from the procedure published in Organic Syntheses.[6][7]

Materials & Equipment:

-

5-L three-necked, round-bottomed flask

-

Efficient mechanical stirrer

-

48-cm Allihn reflux condenser

-

Thermometer

-

500-cc separatory funnel with a long stem

-

Water bath

-

Acetone (c.p.): 500 cc

-

Glacial Acetic Acid: 372 cc

-

Water: 1.6 L

-

Bromine: 354 cc (7.3 moles)

-

Anhydrous Sodium Carbonate: ~1 kg

-

Anhydrous Calcium Chloride: 80 g

Procedure:

-

Setup: Assemble the apparatus within a well-ventilated fume hood. The flask should be placed in a large container to serve as a water bath.[6]

-

Charging the Flask: Introduce 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid into the flask.[6]

-

Heating: Begin stirring and heat the water bath to 70–80°C, bringing the internal temperature of the reaction mixture to approximately 65°C. This initial warming is necessary to ensure a smooth reaction.[6]

-

Bromine Addition: Carefully add 354 cc of bromine through the separatory funnel. The addition should be regulated over one to two hours to prevent the accumulation of unreacted bromine, which can sometimes react with sudden violence.[6]

-

Reaction Completion: Continue stirring after the addition is complete. The solution is typically decolorized within about twenty minutes.[6]

-

Work-up:

-

Purification:

Quantitative Data Summary

The following table summarizes key quantitative data from various documented synthesis protocols. Over-bromination is a common issue, leading to the formation of di- and tribrominated products, which can affect the final yield of pure bromoacetone.[1][2]

| Parameter | Organic Syntheses Protocol[6][8] | PrepChem Protocol[9] |

| Reactants | Acetone, Bromine, Acetic Acid, Water | Acetone, Bromine, Acetic Acid, Water |

| Scale (Acetone) | 500 cc | 30 g |

| Reaction Temp. | ~65°C | 70°C |

| Key Condition | Slow bromine addition (1-2 hours) | Illumination with 750-watt lamp |

| Crude Yield | 470–480 g (50–51%) | Not specified |

| Purified Yield | 400–410 g (43–44%) | Not specified |

| Boiling Point | 40–42°C / 13 mm Hg | 136°C (at atmospheric pressure) |

| Side Products | Isomeric dibromoacetones | Not specified |

Safety and Handling

CRITICAL: Bromoacetone is a highly toxic and powerful lachrymatory agent.[6][10] It was used as a chemical weapon (B-stoff or BA) in World War I.[1] All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11] Exposure can cause severe irritation to the skin, eyes, and mucous membranes.[6] Inhalation may be fatal.[12] Commercially available bromoacetone is often stabilized with magnesium oxide to prevent decomposition.[1][12]

Applications in Synthesis

Bromoacetone is a valuable alkylating agent and precursor for other organic compounds.[1][13] It is frequently used in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals.[10][13] For example, it can be used to introduce the acetonyl group into molecules, as demonstrated in the synthesis of acyclovir analogs.[10]

References

- 1. Bromoacetone [chemeurope.com]

- 2. Bromoacetone - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. web.williams.edu [web.williams.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Cloroacetone and Bromoacetone [designer-drug.com]

- 8. Sciencemadness Discussion Board - Distilling bromoacetone question (w or w.o vacuum) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. prepchem.com [prepchem.com]

- 10. Bromoacetone: Organic Synthesis Reagent [benchchem.com]

- 11. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 12. Bromoacetone | 598-31-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bromoacetone (1-bromopropan-2-one). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. The guide covers key identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and critical safety and handling information. All quantitative data is summarized in structured tables for ease of reference. Additionally, key processes and mechanisms are visualized using diagrams to facilitate a deeper understanding of the compound's behavior and handling requirements.

Introduction

Bromoacetone, with the chemical formula CH₃COCH₂Br, is an α-haloketone. It is a colorless to violet liquid at room temperature and is known for its pungent odor and potent lachrymatory effects, having been used as a chemical weapon in the past.[1][2][3] In the context of modern chemistry and drug development, bromoacetone serves as a versatile reagent and building block in organic synthesis.[3][4] Its reactivity, stemming from the presence of both a carbonyl group and a reactive carbon-bromine bond, allows for its use in the synthesis of a variety of more complex molecules, including heterocyclic compounds and other functionalized ketones.[3] A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is therefore essential for its effective and safe utilization in a laboratory setting.

Identifiers and Nomenclature

For unambiguous identification, the following identifiers and nomenclature are associated with bromoacetone:

| Identifier Type | Value |

| IUPAC Name | 1-bromopropan-2-one[4] |

| CAS Number | 598-31-2[4] |

| Molecular Formula | C₃H₅BrO[4] |

| Molecular Weight | 136.98 g/mol [4] |

| Synonyms | Acetonyl bromide, α-Bromoacetone, 1-Bromo-2-propanone, Bromomethyl methyl ketone[4] |

Physical Properties

The physical characteristics of bromoacetone are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | Colorless liquid; turns violet on standing[1][3] | [1][3] |

| Odor | Pungent[1] | [1] |

| Melting Point | -36.5 °C (-33.7 °F) | [4] |

| Boiling Point | 137 °C (279 °F) at 760 mmHg | [4] |

| Density | 1.634 g/cm³ at 23 °C[1] | [1] |

| Solubility | Soluble in acetone, alcohol, benzene, and ether; slightly soluble in water.[3] | [3] |

| Vapor Pressure | 1.1 kPa at 20 °C[4] | [4] |

| Flash Point | 51.1 °C (124.0 °F)[4] | [4] |

| Refractive Index | 1.4697 at 15 °C/D[1] | [1] |

Chemical Properties and Reactivity

Bromoacetone is a reactive organic compound due to the presence of the α-bromo ketone functional group.

-

Lachrymator: It is a potent lachrymator, causing severe irritation to the eyes.[1][3]

-

Decomposition: Bromoacetone decomposes on standing, especially when exposed to light and air, turning violet and eventually forming a black resinous mass.[1][3] When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1]

-

Reactivity with Nucleophiles: The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type). This makes bromoacetone a useful alkylating agent.

-

Acid-Catalyzed Halogenation: The synthesis of bromoacetone itself is a classic example of the acid-catalyzed α-halogenation of a ketone. The reaction proceeds via an enol intermediate.[5]

Experimental Protocols

Synthesis of Bromoacetone via Acid-Catalyzed Bromination of Acetone

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

Acetone (c.p.)

-

Bromine

-

Glacial Acetic Acid

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

-

Water

Equipment:

-

5-L three-necked round-bottomed flask

-

Efficient mechanical stirrer

-

48-cm Allihn reflux condenser

-

Thermometer

-

500-cc separatory funnel

-

Water bath

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In the 5-L flask, equipped with a stirrer, reflux condenser, thermometer, and separatory funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

-

Initiation: Start the stirrer and heat the mixture in a water bath to 70-80 °C, so that the internal temperature is approximately 65 °C.

-

Bromine Addition: Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over a period of one to two hours. Regulate the addition to prevent the accumulation of unreacted bromine.

-

Reaction Completion: Continue stirring. The solution should become decolorized approximately twenty minutes after the bromine addition is complete.

-

Work-up:

-

Dilute the reaction mixture with 800 cc of cold water and cool to 10 °C.

-

Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate. An oily layer of bromoacetone will separate.

-

Collect the oil in a separatory funnel and dry it with 80 g of anhydrous calcium chloride.

-

-

Purification:

-

Perform a fractional distillation of the dried oil under reduced pressure. Collect the fraction boiling at 38-48 °C/13 mm.

-

For a purer product, refractionate this fraction and collect the portion boiling at 40-42 °C/13 mm.

-

Purification of Bromoacetone

For purification of commercially available or synthesized bromoacetone:

-

Stabilization: Stand the bromoacetone over anhydrous calcium carbonate to neutralize any acidic impurities.[3]

-

Filtration: Filter the mixture to remove the calcium carbonate.

-

Distillation: Distill the filtered liquid under reduced pressure.

-

Storage: Store the purified bromoacetone with a small amount of anhydrous calcium carbonate in a dark, refrigerated environment (0 °C).[3]

Safety and Handling

Bromoacetone is a hazardous chemical and requires strict safety precautions.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[6] |

| Handling | Avoid inhalation of vapors and contact with skin and eyes. Bromoacetone is a strong irritant and lachrymator.[3][6] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[6] |

| Spills | In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.[6] |

| Disposal | Dispose of bromoacetone and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash with soap and water. Remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of bromoacetone.

| Technique | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.37 (s, 3H, CH₃), δ 3.97 (s, 2H, CH₂Br)[7] |

| IR (liquid film) | Characteristic C=O stretch around 1720-1740 cm⁻¹[8] |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z 136 and 138 (due to bromine isotopes), with a base peak at m/z 43 (CH₃CO⁺)[9] |

Visualizations

Diagram 1: Synthesis of Bromoacetone - Experimental Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Bromoacetone [chemeurope.com]

- 4. Bromoacetone - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nj.gov [nj.gov]

- 7. BROMOACETONE(598-31-2) 1H NMR spectrum [chemicalbook.com]

- 8. BROMOACETONE(598-31-2) IR Spectrum [m.chemicalbook.com]

- 9. Bromoacetone [webbook.nist.gov]

An In-depth Technical Guide to Bromoacetone (CAS 598-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetone (1-bromo-2-propanone) is a versatile and highly reactive organobromine compound, widely utilized as a chemical intermediate in a multitude of synthetic applications. This technical guide provides a comprehensive overview of the core properties of bromoacetone, including its physicochemical characteristics, synthesis protocols, and key chemical reactions. Detailed experimental methodologies are presented for its synthesis and a common subsequent reaction. While bromoacetone itself is primarily known for its high reactivity and toxicity, this guide also briefly touches upon the biological activities of its derivatives, which have garnered interest in the fields of pharmaceuticals and agrochemicals. The information is structured to serve as a practical resource for professionals in research and development.

Physicochemical Properties

Bromoacetone is a colorless to pale yellow liquid with a sharp, pungent odor. It is a potent lachrymator, causing severe irritation to the eyes and respiratory tract.[1][2] The compound is poorly soluble in water but miscible with many organic solvents such as ethanol, acetone, and diethyl ether.[3][4] Upon standing, especially when exposed to light, it tends to turn violet and can decompose into a black resinous substance.[1][5]

Table 1: Physicochemical Data for Bromoacetone (CAS 598-31-2)

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO | [6] |

| Molecular Weight | 136.98 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.634 g/cm³ at 23°C | [3][6] |

| Melting Point | -36.5 °C | [2][6] |

| Boiling Point | 137 °C at 760 mmHg | [6][7] |

| Flash Point | 51.1 °C | [6][7] |

| Vapor Pressure | 1.1 kPa at 20°C | [6][7] |

| Refractive Index | 1.4697 at 15 °C/D | [1] |

| Solubility | Poorly soluble in water; Soluble in acetone, alcohol, benzene, and ether. | [1] |

Synthesis of Bromoacetone

The most common laboratory-scale synthesis of bromoacetone involves the electrophilic alpha-bromination of acetone in the presence of a catalytic acid.[6][7] The reaction proceeds via an enol intermediate, which then reacts with bromine.[7] Care must be taken to control the reaction conditions to avoid over-bromination, which leads to the formation of di- and tribrominated products.[7]

Experimental Protocol: Acid-Catalyzed Bromination of Acetone

The following protocol is adapted from a well-established procedure in Organic Syntheses.[8]

Materials:

-

Acetone (c.p.): 500 cc

-

Glacial Acetic Acid: 372 cc

-

Water: 1.6 L

-

Bromine: 354 cc (7.3 moles)

-

Anhydrous Sodium Carbonate

-

Anhydrous Calcium Chloride

Procedure:

-

A 5-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a separatory funnel. The setup should be under a well-ventilated hood.[8]

-

Charge the flask with 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.[8]

-

Begin stirring and heat the mixture in a water bath to maintain an internal temperature of approximately 65°C.[8]

-

Carefully add 354 cc of bromine through the separatory funnel over a period of one to two hours. The addition rate should be controlled to prevent the accumulation of unreacted bromine.[8]

-

After the addition is complete, continue stirring until the solution is decolorized, which typically takes about 20 minutes.[8]

-

Cool the reaction mixture by diluting it with 800 cc of cold water and further cooling to 10°C.[8]

-

Neutralize the solution to Congo red with solid anhydrous sodium carbonate. An oily layer of bromoacetone will separate.[8]

-

Collect the oil in a separatory funnel and dry it with anhydrous calcium chloride.[8]

-

Purify the crude product by vacuum distillation, collecting the fraction boiling at 40–42°C/13 mm Hg. The expected yield is 400–410 g (43–44%).[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of bromoacetone.

Chemical Reactivity and Applications

Bromoacetone is a valuable electrophile due to the presence of both a carbonyl group and a reactive carbon-bromine bond. It readily undergoes nucleophilic substitution reactions at the α-carbon.[4] This reactivity makes it a key building block in organic synthesis.

General Reaction Mechanism: Acid-Catalyzed Bromination

The synthesis of bromoacetone is a classic example of the acid-catalyzed halogenation of a ketone. The mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich enol then attacks bromine in an electrophilic substitution reaction to yield the α-brominated ketone and regenerate the acid catalyst.[7][9]

Caption: Acid-catalyzed bromination of acetone mechanism.

Key Reactions and Applications

-

Synthesis of Hydroxyacetone (Acetol): Bromoacetone is a precursor to hydroxyacetone, a valuable chemical intermediate. This is typically achieved through a substitution reaction with a formate salt followed by hydrolysis, or by direct reaction with aqueous sodium hydroxide.[7][10][11]

-

Heterocyclic Synthesis: It is widely used in the synthesis of various heterocyclic compounds, such as pyrroles, indoles, and pyrazoles.[4][12] The reactivity of bromoacetone allows for the introduction of the acetonyl group into molecular scaffolds, facilitating cyclization reactions.[4]

-

Pharmaceutical and Agrochemical Intermediates: Due to its versatility, bromoacetone is used to synthesize more complex molecules that serve as precursors for pharmaceuticals, pesticides, and dyes.[4] It can react with a range of nucleophiles including those containing sulfur, phosphorus, and carbon.[10]

Experimental Protocol: Synthesis of Hydroxyacetone (Acetol) from Bromoacetone

The following protocol for synthesizing acetol is adapted from Organic Syntheses.[11]

Materials:

-

Potassium Hydroxide (purified with alcohol): 210 g

-

Anhydrous Methyl Alcohol: 1.5 L

-

Purified Ethyl Formate: 300 g

-

Bromoacetone: 410 g (3 moles)

Procedure:

-

In a 3-L round-bottomed flask with a reflux condenser, dissolve 210 g of potassium hydroxide in 1.5 L of anhydrous methyl alcohol.[11]

-

Cool the solution to below 50°C and add 300 g of purified ethyl formate.[11]

-

Reflux the mixture for two hours. This step forms potassium formate in situ.[11]

-

Add 410 g of bromoacetone to the mixture and reflux for an additional sixteen hours on a water bath at 95–97°C.[11]

-

After the reaction, cool the solution to 0°C in an ice-salt bath to precipitate potassium bromide.[11]

-

Filter the potassium bromide precipitate on a cooled suction filter.[11]

-

Fractionally distill the filtrate under vacuum. Collect the main fraction boiling at 35–47°/12 mm.[11]

-

Refractionate this material, collecting the pure acetol fraction at 40–43°/12 mm. The expected yield is 120–130 g (54–58%).[11]

Biological Activity and Relevance in Drug Development

Bromoacetone itself is not used as a therapeutic agent due to its high toxicity and irritant properties.[7] It is a strong alkylating agent and can react non-specifically with biological macromolecules.[1]

However, the bromo-ketone moiety is a feature in various synthetic compounds that exhibit significant biological activity. Derivatives synthesized from brominated precursors have shown potential as antimicrobial and anticancer agents.[13][14][15][16] The bromine atom can influence the electronic properties and binding affinities of a molecule to its biological target. For drug development professionals, bromoacetone serves as a reactive starting material to introduce the acetonyl group or to build more complex molecular architectures that may interact with specific biological pathways. The direct modulation of signaling pathways by bromoacetone itself is not a focus of research; rather, it is the derivatives that are designed and studied for such targeted interactions.[13][17][18]

Safety and Handling

Bromoacetone is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Toxicity: It is very toxic by inhalation, ingestion, and skin absorption.[1] Contact with the liquid can cause severe burns.[1]

-

Lachrymator: It is a powerful lachrymator, causing intense irritation and tearing upon exposure to its vapors.[1][2]

-

Flammability: Bromoacetone is a flammable liquid.[2] Keep away from open flames, sparks, and other ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when handling this substance. For operations with a high risk of vapor exposure, a respirator may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidants.[2] Containers should be tightly closed.

Conclusion

Bromoacetone (CAS 598-31-2) is a cornerstone reagent in synthetic organic chemistry. Its high reactivity, stemming from the electrophilic nature of its α-carbon, makes it an invaluable tool for constructing a wide array of organic molecules, including intermediates for the pharmaceutical and agrochemical industries. While its inherent toxicity and lachrymatory properties demand stringent safety protocols, a thorough understanding of its chemical properties and reaction mechanisms allows for its effective and safe utilization in research and development. This guide provides the foundational technical information required for professionals working with this important chemical intermediate.

References

- 1. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved Exposure of acetone to Br2, sodium hydroxide, and | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Sciencemadness Discussion Board - Distilling bromoacetone question (w or w.o vacuum) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Bromoacetone [chemeurope.com]

- 7. Bromoacetone - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling Botulinum Neurotoxin A Light-Chain-Induced Signaling Pathways: A Phosphoproteomic Analysis in a Controlled Cellular Model [mdpi.com]

Bromoacetone: A Comprehensive Safety and Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and toxicological data for bromoacetone. The information is presented to ensure safe laboratory practices and to support professionals in research and development. All quantitative data has been summarized in structured tables for ease of reference, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

Bromoacetone is a colorless to pale yellow liquid with a pungent odor.[1][2] It is highly reactive and poses significant health risks if not handled properly. Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅BrO | [3] |

| Molecular Weight | 136.98 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 136-137 °C (277-279 °F) | [3][4] |

| Melting Point | -36.5 °C (-33.7 °F) | [3] |

| Flash Point | 49 °C (120 °F) | [4] |

| Density | 1.634 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 9 mmHg at 20 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in acetone, alcohol, benzene, and ether. | [3][6] |

Toxicological Data

Bromoacetone is classified as highly toxic and is a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[3][7] Exposure can lead to immediate and delayed health effects.

| Parameter | Value | Species | Route | Source(s) |

| LC₅₀ (Lethal Concentration, 50%) | 0.112 mg/L (20 ppm) for 1 hour | Rat | Inhalation | [5] |

| Human Exposure | Ocular irritation reported at 0.1 ppm and 1.0 ppm. | Human | Inhalation | [5] |

Note: No official Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV) has been established for bromoacetone by OSHA, NIOSH, or ACGIH, respectively.[3][5][7] This absence of established limits underscores the need for stringent safety measures to minimize any potential exposure.

Hazard Identification and Safety Precautions

The primary hazards associated with bromoacetone are its high toxicity, flammability, and reactivity. It is imperative that all handling of this substance is conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Summary Diagram

Caption: Primary hazards of bromoacetone.

Personal Protective Equipment (PPE)

When handling bromoacetone, the following PPE is mandatory:

-

Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge is recommended.[7]

-

Eye Protection: Chemical safety goggles and a face shield are essential.[7]

-

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, should be worn.[5]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[8]

Experimental Protocols

Due to the hazardous nature of bromoacetone, it is critical to follow established protocols for its use, handling, and in the event of an emergency.

Bromoacetone Spill Neutralization and Cleanup Workflow

In the event of a minor spill within a laboratory fume hood, the following protocol should be initiated immediately. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency services.

Caption: Step-by-step workflow for a minor bromoacetone spill.

Detailed Spill Cleanup Methodology:

-

Alert and Restrict: Immediately alert all personnel in the vicinity and restrict access to the affected area.

-

Don PPE: Before addressing the spill, don all required personal protective equipment as detailed in Section 3.

-

Containment: For a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[5]

-

Neutralization: Cautiously neutralize the bromoacetone by slowly adding a 5% solution of sodium bicarbonate.[9] Be prepared for a potential reaction.

-

Absorption: Once neutralized, absorb the mixture with fresh absorbent material.

-

Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[8]

-

Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[6][10]

General Methodology for Acute Inhalation Toxicity Study

The following outlines a general protocol for an acute inhalation toxicity study, which is a key experiment for assessing the health hazards of a substance like bromoacetone.

-

Test Animals: Typically, young adult rats of a specific strain are used. Animals are acclimated to the laboratory conditions before the study begins.

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized to ensure a controlled and uniform atmosphere containing the test substance.

-

Concentration and Duration: Multiple groups of animals are exposed to different concentrations of bromoacetone vapor for a fixed duration, typically one to four hours. A control group is exposed to filtered air only.

-

Monitoring: During exposure, animals are observed for clinical signs of toxicity, such as respiratory distress, irritation, and behavioral changes.

-

Post-Exposure Observation: Following exposure, animals are observed for a period of at least 14 days for any signs of delayed toxicity and mortality. Body weights are recorded regularly.

-

Necropsy and Histopathology: At the end of the observation period, all surviving animals are euthanized, and a full necropsy is performed. Tissues, particularly from the respiratory tract, are collected for histopathological examination to identify any organ damage.

-

Data Analysis: The concentration-response relationship is determined, and the LC₅₀ (the concentration estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.

Storage and Disposal

Storage: Bromoacetone should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[8] The container should be tightly sealed and clearly labeled. Some commercial preparations are stabilized with magnesium oxide.[11]

Disposal: All waste containing bromoacetone, including contaminated materials from spill cleanups, must be disposed of as hazardous waste.[6][10] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. It may be possible to incinerate the waste in a chemical incinerator equipped with an afterburner and scrubber.[6]

This guide is intended to provide a comprehensive overview of the safety and handling considerations for bromoacetone. Researchers, scientists, and drug development professionals are encouraged to consult their institution's safety office and the full Safety Data Sheet (SDS) before working with this chemical.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. Bromine - IDLH | NIOSH | CDC [cdc.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. BROMOACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. nextsds.com [nextsds.com]

- 7. CDC - BROMOACETONE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 8. chemicalbook.com [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. Bromoacetone - Wikipedia [en.wikipedia.org]

Bromoacetone: A Comprehensive Guide to Laboratory Hazards and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hazards associated with bromoacetone and outlines essential precautions for its safe handling in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Understanding the Hazard Profile of Bromoacetone

Bromoacetone (CH₃COCH₂Br) is a colorless to violet liquid known for its potent lachrymatory properties, meaning it causes severe tearing.[1] It is a versatile reagent in organic synthesis but demands careful handling due to its toxicity and reactivity.[2] Historically, it was utilized as a chemical weapon, underscoring its hazardous nature.[1][2] The substance can decompose over time, especially when exposed to light, turning into a black resinous mass.[1][3]

Health Hazards

Exposure to bromoacetone can lead to immediate and severe health effects. It is corrosive and intensely irritating to the eyes, skin, and respiratory tract.[3][4]

-

Inhalation: Inhaling bromoacetone vapors can cause severe irritation to the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in high concentrations, pulmonary edema.[4][5]

-

Eye Contact: As a powerful lachrymator, even low concentrations are extremely irritating to the eyes, causing intense tearing and pain.[1][6] Severe or prolonged exposure can result in eye damage.[7]

-

Skin Contact: Direct contact with liquid bromoacetone causes painful burns and severe irritation.[1][6] It can be absorbed through the skin.[4]

-

Ingestion: While less common in a laboratory setting, ingestion is harmful.[8]

Physicochemical Hazards

Bromoacetone is a flammable liquid and presents a fire and explosion risk.[9]

-

Flammability: It has a flashpoint of 124°F (51.1°C) and its vapors can form explosive mixtures with air.[2][6] These vapors can travel to an ignition source and flash back.[7]

-

Reactivity and Stability: Bromoacetone decomposes on standing and can turn violet even without exposure to air.[3][6] It is incompatible with strong oxidizing agents.[9] When heated to decomposition, it emits toxic fumes, including hydrogen bromide.[9]

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for bromoacetone.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO | [10] |

| Molecular Weight | 136.98 g/mol | [1][6] |

| Appearance | Colorless liquid, turns violet on standing | [1][6] |

| Odor | Pungent, lachrymatory | [3][11] |

| Melting Point | -36.5 °C (-33.7 °F) | [2][10] |

| Boiling Point | 137 °C (279 °F) | [2][10] |

| Flash Point | 51.1 °C (124.0 °F) | [2][6] |

| Density | 1.634 g/cm³ | [2][10] |

| Vapor Density | 4.8 | [11] |

| Solubility | Sparingly soluble in water; soluble in alcohol and acetone | [10] |

Table 2: Toxicity Data

| Test | Species | Route | Value | Source |

| LC50 | Rat | Inhalation | 0.056 mg/L / 4H | [11] |

Table 3: Hazard Classifications

| Classification | Code | Source |

| Flammable Liquid | H226 | [9] |

| Poison Inhalation Hazard | 6.1 | [6] |

| UN Number | 1569 | [7] |

Experimental and Handling Protocols

Strict adherence to the following protocols is mandatory when working with bromoacetone.

Engineering Controls

-

Ventilation: All work with bromoacetone must be conducted in a properly functioning chemical fume hood.[7] Where possible, enclose operations to minimize the release of vapors.[7]

-

Emergency Equipment: Emergency shower facilities and eyewash fountains should be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Chemical-resistant gloves are mandatory.[4]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of a spill, full protective clothing may be necessary.[4]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be worn.[12] For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[3][4]

Safe Handling and Storage

-

General Handling: Avoid contact with skin and eyes.[3] Use non-sparking tools and prevent the buildup of electrostatic charge by grounding and bonding containers and equipment.[9][13] Do not smoke, eat, or drink in areas where bromoacetone is handled.[8]

-

Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[9][13] Keep containers tightly closed and protected from light.[10] Store separately from strong oxidants and food and feedstuffs.[3][9] An explosion-proof refrigerator is recommended for storage.[14]

Emergency Procedures

In the event of an emergency, follow these procedures.

Spills and Leaks

-

Evacuate: Immediately evacuate all personnel from the spill area except for those equipped for cleanup.[7]

-

Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

-

Control Ignition Sources: Remove all sources of ignition (open flames, sparks, etc.).[7]

-

Containment: Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[7]

-

Ventilation and Cleanup: Ventilate the area and wash the spill site after the material has been removed.[7]

-

Waste Disposal: Bromoacetone waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]

First Aid Measures

Immediate medical attention is crucial after any exposure.

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if it can be done easily.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Rinse the affected skin area with plenty of water or shower.[3]

-

Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[4] Give one or two glasses of water to drink and seek immediate medical attention.[3]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[7] Solid streams of water may be ineffective.[3]

-

Hazards in a Fire: Containers may explode in a fire.[7] Poisonous gases, including bromides, are produced in a fire.[7] Vapors can travel to an ignition source and flash back.[7]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus and full protective clothing.[4]

Visualization of Hazards and Precautions